
2,2'-Bis(N-Methyl Naltrexone) Dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(N-Methyl Naltrexone) Dibromide involves the methylation of naltrexone followed by bromination. The process typically starts with naltrexone, which is methylated to form N-Methyl Naltrexone. This intermediate is then reacted with bromine to yield the final product .
Industrial Production Methods
Industrial production of 2,2’-Bis(N-Methyl Naltrexone) Dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(N-Methyl Naltrexone) Dibromide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrogen for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of N-Methyl Naltrexone yields 2,2’-Bis(N-Methyl Naltrexone) Dibromide .
Aplicaciones Científicas De Investigación
2,2’-Bis(N-Methyl Naltrexone) Dibromide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on opioid receptors and neurotransmission.
Medicine: Investigated for its potential in pain management and addiction treatment.
Industry: Used in the development of new pharmaceuticals and as an impurity reference material.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(N-Methyl Naltrexone) Dibromide involves its interaction with opioid receptors. It acts as an antagonist, blocking the effects of opioids by binding to the mu-opioid receptors. This prevents the euphoric effects associated with opioid use and helps in the treatment of opioid dependence .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Methylnaltrexone: A quaternary derivative of naltrexone used to treat opioid-induced constipation.
Naltrexone: An opioid antagonist used to treat opioid and alcohol dependence.
Uniqueness
2,2’-Bis(N-Methyl Naltrexone) Dibromide is unique due to its specific chemical structure, which allows it to interact with opioid receptors in a distinct manner. This makes it particularly useful in neurology and pain management research .
Propiedades
Fórmula molecular |
C42H50Br2N2O8 |
|---|---|
Peso molecular |
870.7 g/mol |
Nombre IUPAC |
(3R,4R,4aS,7aR,12bS)-10-[(3R,4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-10-yl]-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;dibromide |
InChI |
InChI=1S/C42H48N2O8.2BrH/c1-43(19-21-3-4-21)13-11-39-31-23-15-25(33(47)35(31)51-37(39)27(45)7-9-41(39,49)29(43)17-23)26-16-24-18-30-42(50)10-8-28(46)38-40(42,32(24)36(52-38)34(26)48)12-14-44(30,2)20-22-5-6-22;;/h15-16,21-22,29-30,37-38,49-50H,3-14,17-20H2,1-2H3;2*1H/t29-,30-,37+,38+,39-,40+,41-,42-,43-,44-;;/m1../s1 |
Clave InChI |
XPJNWEWLFZNHHR-MOWZEBMDSA-N |
SMILES isomérico |
C[N@@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@]1([C@@]8(CC[N@+]9(C)CC2CC2)[C@@H](O7)C(=O)CC1)O)O)O)CC1CC1.[Br-].[Br-] |
SMILES canónico |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=CC(=C(C(=C35)O4)O)C6=C(C7=C8C(=C6)CC9C1(C8(CC[N+]9(C)CC2CC2)C(O7)C(=O)CC1)O)O)O)CC1CC1.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)


![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
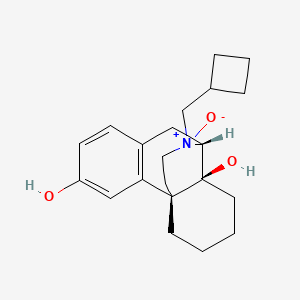
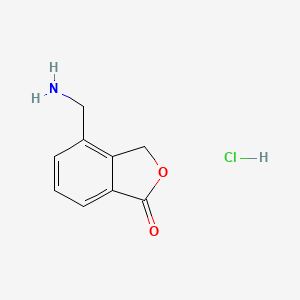
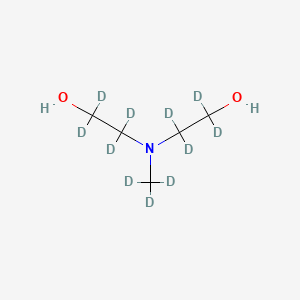
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
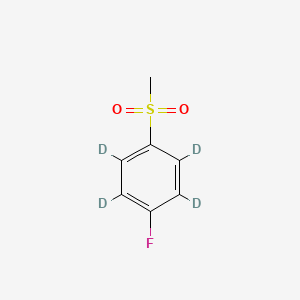
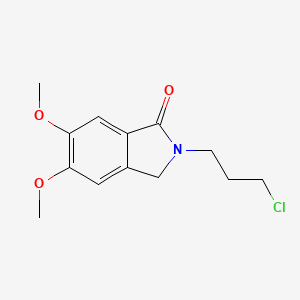
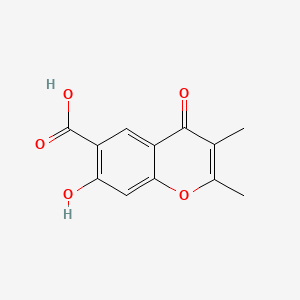
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
